molecular formula C21H20BrN3O3S B3700199 N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B3700199
M. Wt: 474.4 g/mol
InChI Key: QLUJXBLCPQJKGT-UHFFFAOYSA-N
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Description

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, a phenylsulfonyl group, and a pyridin-2-ylmethyl group attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The synthesis begins with the preparation of the glycinamide backbone through the reaction of glycine with an appropriate amine.

    Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where pyridine-2-carboxaldehyde reacts with the glycinamide backbone.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached through a sulfonylation reaction, typically using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the 4-Bromobenzyl Group:

Industrial Production Methods

Industrial production of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromobenzyl and phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN~3~) and potassium cyanide (KCN) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Azide and cyanide-substituted derivatives.

Scientific Research Applications

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Comparison with Similar Compounds

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    N~2~-(4-bromobenzyl)-N~2~-(methylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: The presence of a methylsulfonyl group instead of a phenylsulfonyl group can lead to differences in chemical properties and applications.

The uniqueness of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3S/c22-18-11-9-17(10-12-18)15-25(29(27,28)20-7-2-1-3-8-20)16-21(26)24-14-19-6-4-5-13-23-19/h1-13H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUJXBLCPQJKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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